
(R)-(+)-Bornylamine
Vue d'ensemble
Description
®-(+)-Bornylamine is an organic compound that belongs to the class of amines. It is derived from borneol, a bicyclic organic compound. This compound is known for its chiral properties, meaning it has a specific orientation in space that makes it optically active. ®-(+)-Bornylamine is used in various chemical and pharmaceutical applications due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ®-(+)-Bornylamine can be synthesized through several methods. One common method involves the reduction of camphor to borneol, followed by the conversion of borneol to bornylamine. The reduction of camphor is typically carried out using sodium borohydride or lithium aluminum hydride as reducing agents. The conversion of borneol to bornylamine can be achieved through amination reactions using reagents such as ammonia or amines under specific conditions.
Industrial Production Methods: In industrial settings, ®-(+)-Bornylamine is produced through large-scale chemical synthesis processes. These processes often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: ®-(+)-Bornylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1. Neuroprotective Effects
Recent studies have demonstrated the potential of borneol and its derivatives, including (R)-(+)-bornylamine, in enhancing drug delivery to the brain. For instance, a study developed nanoparticles modified with borneol to improve the delivery of tanshinone IIA across the blood-brain barrier (BBB) for treating cerebral ischemia/reperfusion injury (CIRI). The borneol-modified nanoparticles showed improved neurological outcomes in rat models, indicating that borneol can facilitate effective drug transport across the BBB .
1.2. Antidiabetic Properties
Research has shown that bornyl derivatives exhibit hypoglycemic effects. In a study involving mice with metabolic disorders, certain bornyl derivatives were found to significantly lower blood glucose levels and improve lipid metabolism. The mechanisms involved include reducing insulin resistance and mimicking incretin effects, showcasing the potential of bornylamine derivatives as multitarget antidiabetic agents .
Catalysis
2.1. Chiral Catalysts
This compound has been utilized as a chiral ligand in asymmetric synthesis. For example, it is employed in palladium-catalyzed C(sp³)−H arylation reactions where it enhances selectivity towards mono- or double arylation depending on the substituents used in the reaction . This application highlights its significance in developing enantiomerically pure compounds which are crucial in pharmaceuticals.
2.2. Dynamic Kinetic Resolution
In synthetic chemistry, this compound serves as a homochiral amine for dynamic kinetic resolution processes. It has been successfully used to convert racemic compounds into enantiomerically enriched products, demonstrating its utility in producing chiral building blocks for drug development .
Supramolecular Chemistry
3.1. Anionic Complex Formation
This compound has been investigated for its ability to form supramolecular complexes with anions such as halides and nitrates. Studies have shown that it can effectively bind these anions, which may lead to applications in sensing technologies and ion-selective materials . The binding interactions were characterized using mass spectrometry techniques, confirming the formation of stable complexes.
Data Tables
Mécanisme D'action
The mechanism of action of ®-(+)-Bornylamine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which ®-(+)-Bornylamine is used.
Comparaison Avec Des Composés Similaires
Borneol: The precursor to ®-(+)-Bornylamine, used in similar applications.
Camphor: Another related compound with similar structural features.
Menthol: A compound with similar chiral properties and applications in the fragrance industry.
Uniqueness: ®-(+)-Bornylamine is unique due to its specific chiral orientation, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry.
Activité Biologique
(R)-(+)-Bornylamine is a chiral amine derived from borneol, a natural compound found in essential oils. This compound has garnered attention due to its potential biological activities, including hypoglycemic effects, antimicrobial properties, and neuroprotective capabilities. This article reviews the current research findings on the biological activities of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 165.24 g/mol
The stereochemistry of this compound plays a crucial role in its biological activity, influencing how it interacts with biological targets.
1. Hypoglycemic Activity
Recent studies have indicated that this compound and its derivatives exhibit significant hypoglycemic effects. In vivo experiments conducted on C57BL/6 mice demonstrated that certain bornyl derivatives reduced blood glucose levels effectively, comparable to established hypoglycemic agents such as vildagliptin. The mechanism appears to involve a reduction in insulin resistance and an incretin-mimetic effect, as detailed below:
Compound | Blood Glucose Reduction (%) | Mechanism of Action |
---|---|---|
This compound Derivative 1 | ~15% | Incretin-mimetic |
This compound Derivative 2 | ~15% | Insulin resistance reduction |
The study highlighted that the structural modifications in the bornyl derivatives significantly influenced their hypoglycemic properties, emphasizing the importance of stereochemistry in their activity .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against Mycobacterium tuberculosis H37Rv. The cytotoxicity against human embryonal kidney cells was assessed to determine the safety profile of these compounds. The findings suggest that while this compound shows promise as an antimycobacterial agent, further studies are needed to optimize its efficacy and reduce cytotoxic effects .
3. Neuroprotective Effects
The compound's ability to penetrate the blood-brain barrier makes it a candidate for neuroprotective applications. Studies have shown that borneol derivatives can enhance the delivery of therapeutic agents to the brain, potentially improving outcomes in neurodegenerative diseases .
Case Studies
Several case studies have been conducted to explore the biological activities of this compound:
- Hypoglycemic Effects in Diabetic Mice : A study involving diabetic mice treated with bornyl derivatives showed significant improvements in glucose tolerance tests (OGTT), indicating their potential use in diabetes management .
- Antimycobacterial Screening : In vitro assays demonstrated that isobornylamine and bornylamine-derived amides had notable activity against M. tuberculosis, suggesting their potential as new antitubercular agents .
Propriétés
IUPAC Name |
(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7-,8+,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFWXZBEVCOVIO-WEDXCCLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947530 | |
Record name | 2-Bornylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32511-34-5, 464-42-6 | |
Record name | (+)-Bornylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32511-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bornylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=464-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bornylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2S,4R)-born-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Endo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.